

Application Notes: Cobalt Sulfide for Hydrogen Evolution Reaction (HER) Catalysis

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Compound of Interest

Compound Name: Cobalt sulfide

Cat. No.: B073743

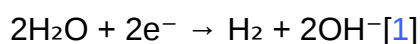
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Introduction

The transition to a hydrogen-based economy necessitates the development of efficient, durable, and cost-effective electrocatalysts for the hydrogen evolution reaction (HER). While platinum-group metals are the benchmark for HER, their scarcity and high cost impede large-scale application. **Cobalt sulfides** (CoS_x), encompassing various stoichiometries such as CoS , CoS_2 , Co_3S_4 , and Co_9S_8 , have emerged as highly promising earth-abundant alternatives. Their compelling catalytic activity is attributed to favorable electronic structures, abundant active sites, and synergistic effects when combined with other elements or substrates. This document provides an overview of the application of **cobalt sulfide** materials in HER catalysis, including performance data, synthesis protocols, and electrochemical evaluation methods.

Mechanism of Hydrogen Evolution

The HER proceeds via different pathways depending on the pH of the electrolyte. In alkaline media, where **cobalt sulfides** are often tested for compatibility with oxygen evolution reaction (OER) catalysts, the reaction is:



This overall reaction involves two fundamental steps:

- Volmer step: $\text{H}_2\text{O} + \text{e}^- \rightarrow \text{H}^* + \text{OH}^-$ (Water dissociation and hydrogen adsorption)

- Heyrovsky step: $H^* + H_2O + e^- \rightarrow H_2 + OH^-$ (Electrochemical desorption) or
- Tafel step: $H^* + H^* \rightarrow H_2$ (Chemical desorption)

The efficiency of a catalyst is determined by its ability to facilitate these steps. The Tafel slope, derived from polarization curves, provides insight into the rate-determining step of the HER mechanism. For instance, Tafel slopes around 120, 40, and 30 mV/dec are typically associated with the Volmer, Heyrovsky, and Tafel steps being rate-limiting, respectively. For many **cobalt sulfide** materials, the observed Tafel slopes suggest the HER proceeds via a Volmer-Heyrovsky mechanism.[2]

Quantitative Performance Data

The performance of various **cobalt sulfide**-based HER electrocatalysts is summarized below. The overpotential required to achieve a current density of 10 mA/cm² (η_{10}), a key metric for solar fuel applications, and the Tafel slope are presented for comparison.

Catalyst Material	Electrolyte	Overpotential (η_{10}) (mV)	Tafel Slope (mV/dec)	Reference
CoS ₂ Hollow Nanospheres	1.0 M KOH	193	100	[3]
Co ₉ S ₈ -Ni _x S _y Composite	1.0 M KOH	163	88	[4]
S, N-doped Co ₉ S ₈	1.0 M KOH	92	-	[5]
Electrodeposited Co-S Film	pH 7 Phosphate Buffer	~43 (onset)	93	[6]
Electrodeposited Ni-Co-S	pH 7.4 Phosphate Buffer	280	93 and 70	[2]
Co _{0.5} Mo _{0.5} S _x	Alkaline	172	-	[7]
FeS ₂ /CoS ₂ Nanosheets	0.5 M H ₂ SO ₄	103	-	[8]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Cobalt Sulfide Nanostructures

This protocol describes a common method for synthesizing **cobalt sulfide** nanostructures, adapted from literature procedures.^[9] This approach allows for morphological control by adjusting reaction parameters.

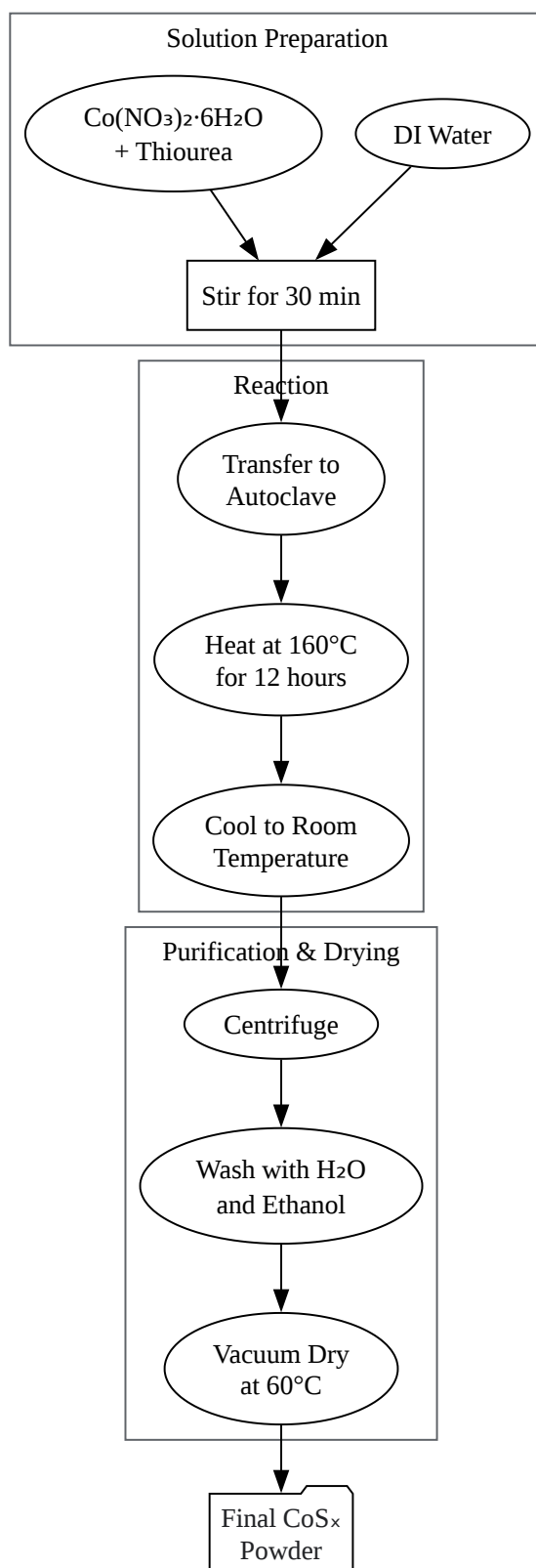
Materials:

- Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Thiourea ($\text{CH}_4\text{N}_2\text{S}$)
- Deionized (DI) water
- Ethanol
- Teflon-lined stainless steel autoclave (e.g., 50 mL capacity)

Procedure:

- Precursor Solution Preparation:
 - Dissolve 1 mmol of $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and 2 mmol of thiourea in 30 mL of DI water in a glass beaker.
 - Stir the solution vigorously for 30 minutes at room temperature to ensure homogeneity.
- Hydrothermal Reaction:
 - Transfer the resulting pink solution into a Teflon-lined stainless steel autoclave.
 - Seal the autoclave and heat it in an oven at 160°C for 12 hours.
- Product Collection and Cleaning:
 - Allow the autoclave to cool down naturally to room temperature.

- Collect the black precipitate by centrifugation at 6000 rpm for 10 minutes.
- Wash the collected product thoroughly with DI water and then with absolute ethanol three times to remove any unreacted precursors and byproducts.
- Drying:
 - Dry the final product in a vacuum oven at 60°C for 12 hours.
- Characterization:
 - The morphology, crystal structure, and composition of the as-synthesized **cobalt sulfide** powder should be characterized using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).



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Protocol 2: Electrochemical Evaluation of HER Performance

This protocol outlines the standard procedure for assessing the catalytic activity of **cobalt sulfide** materials using a three-electrode electrochemical setup.^{[10][11]}

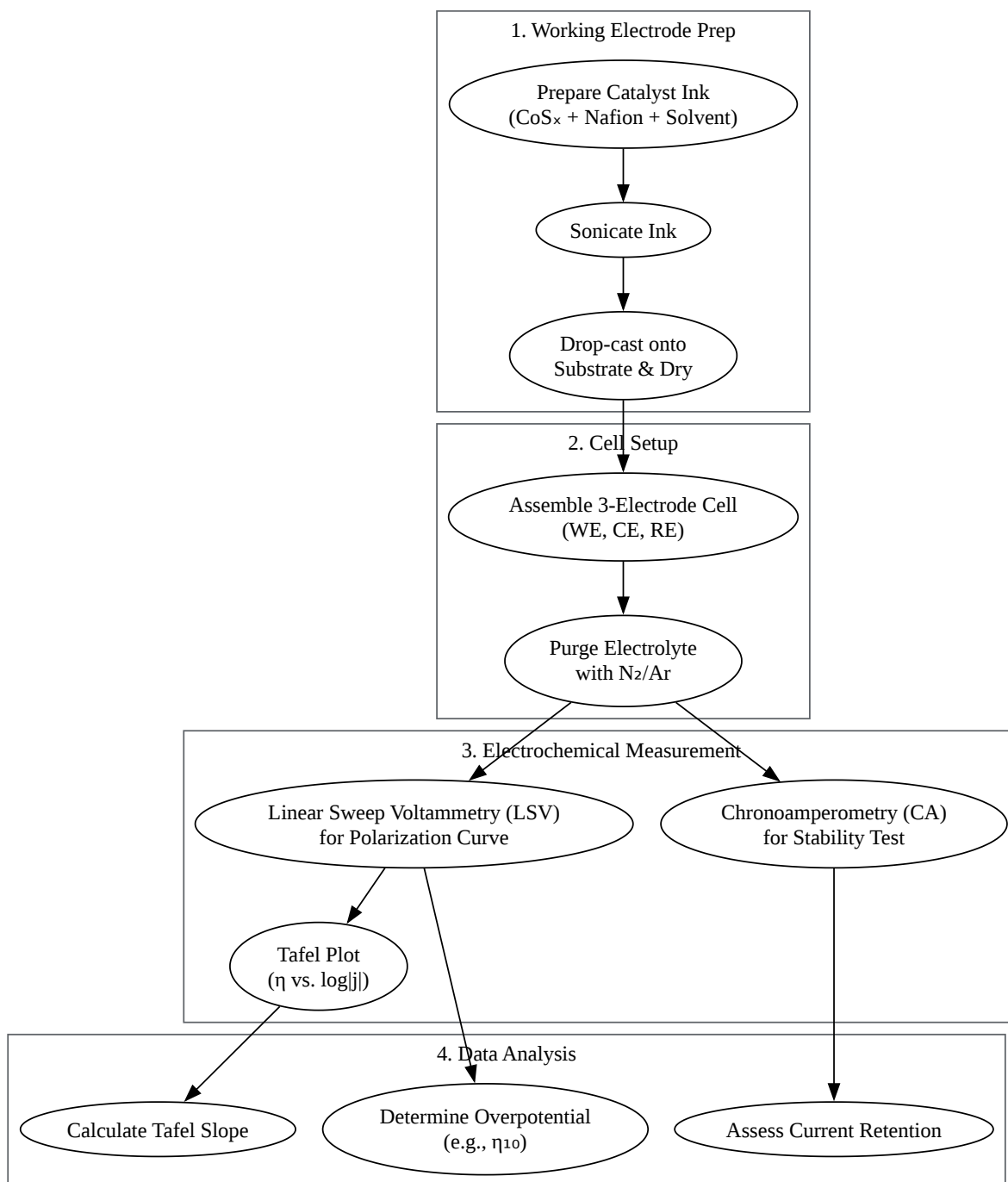
Materials & Equipment:

- Working Electrode (WE): Glassy carbon, carbon paper, or nickel foam coated with the CoS_x catalyst.
- Counter Electrode (CE): Graphite rod or platinum wire.
- Reference Electrode (RE): Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE).
- Electrolyte: 1.0 M KOH or 0.5 M H₂SO₄, saturated with N₂ or Ar.
- Potentiostat/Galvanostat electrochemical workstation.
- Catalyst Ink: CoS_x powder (5 mg), 5 wt% Nafion solution (30 µL), and isopropanol/water mixture (1 mL).

Procedure:

- Working Electrode Preparation:
 - Prepare the catalyst ink by dispersing the CoS_x powder in the isopropanol/water and Nafion solution.
 - Sonicate the mixture for at least 30 minutes to form a homogeneous ink.
 - Drop-cast a specific volume (e.g., 5-10 µL) of the ink onto the surface of the working electrode substrate to achieve a desired mass loading (e.g., 0.2-0.6 mg/cm²).
 - Allow the electrode to dry completely at room temperature.
- Electrochemical Cell Assembly:

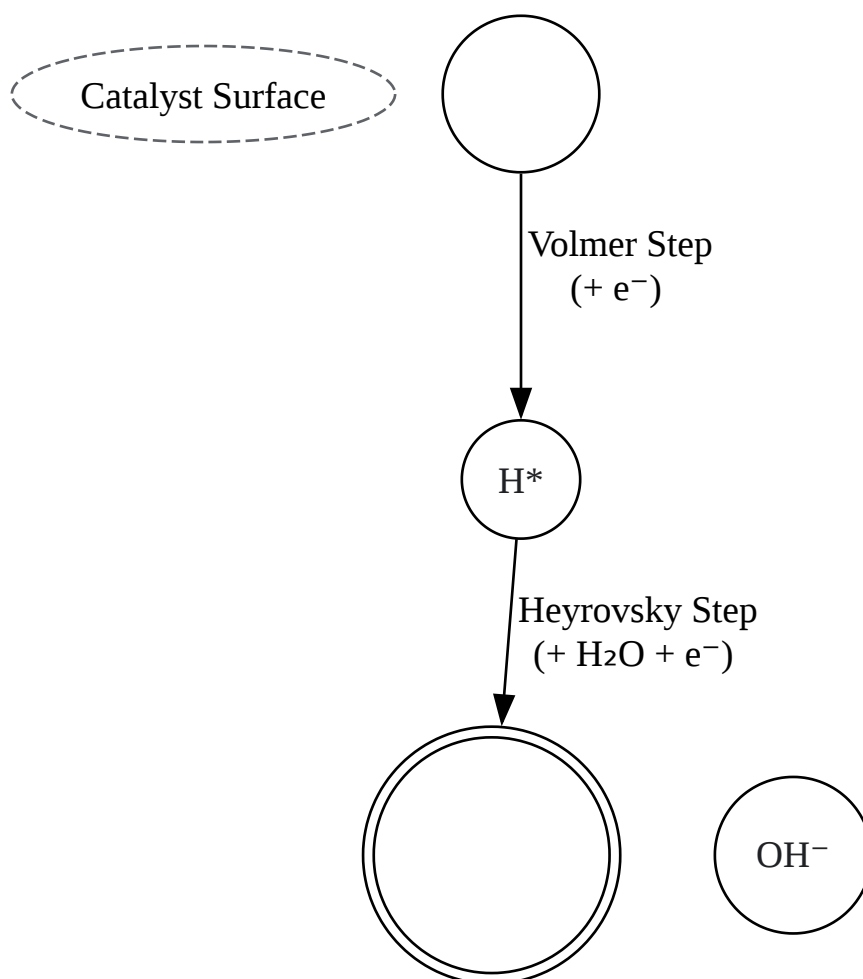
- Assemble the three-electrode cell with the prepared WE, CE, and RE. Ensure the electrodes are fully immersed in the electrolyte.[\[10\]](#)
- Purge the electrolyte with high-purity N₂ or Ar gas for at least 30 minutes before the measurement to remove dissolved oxygen. Maintain a gas blanket over the electrolyte during the experiment.
- Potential Calibration:
 - All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{Ref}) + 0.059 \times \text{pH} + E^0(\text{Ref})$.
- Electrochemical Measurements:
 - Conditioning: Cycle the potential for 10-20 cycles using Cyclic Voltammetry (CV) to activate the catalyst surface.
 - Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from 0 V to -0.5 V vs. RHE at a slow scan rate (e.g., 2-10 mV/s).[\[10\]](#) The resulting plot of current density vs. potential indicates the catalytic activity.
 - Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density ($\log|j|$). The linear portion of this plot is fitted to the Tafel equation ($\eta = b \times \log|j| + a$) to determine the Tafel slope (b).
 - Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to analyze the electrode kinetics and charge transfer resistance (R_{ct}).
 - Stability Test: Assess the catalyst's durability by performing chronoamperometry (constant potential) or chronopotentiometry (constant current, e.g., at 10 mA/cm²) for an extended period (e.g., 10-48 hours).[\[4\]](#)[\[6\]](#)



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Catalyst Stability and Mechanism

While highly active, some **cobalt sulfide** phases may undergo structural or compositional transformations during the HER process, especially under high overpotentials or extended operation.[12] For instance, studies have shown that CoS_2 can transform into metallic cobalt and subsequently cobalt (hydr)oxides when subjected to prolonged cathodic potentials.[12] Understanding these transformations is critical for designing more robust and stable catalysts for long-term industrial applications. The HER mechanism on **cobalt sulfide** surfaces is generally believed to follow the Volmer-Heyrovsky pathway, where the initial water dissociation step is often rate-limiting in alkaline media.



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